Dicamba-propionic acid
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Overview
Description
Dicamba-propionic acid is a synthetic auxin herbicide widely used in agriculture to control broadleaf weeds. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), which has been utilized for over 50 years due to its effectiveness and relatively low cost . This compound functions by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicamba-propionic acid typically involves the chlorination of o-anisic acid, followed by methoxylation and subsequent reaction with propionic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicamba-propionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various chlorinated and methoxylated benzoic acids, which have different applications in agriculture and industry .
Scientific Research Applications
Dicamba-propionic acid is extensively used in scientific research due to its herbicidal properties. Its applications include:
Chemistry: Studying the synthesis and reactivity of chlorinated aromatic compounds.
Biology: Investigating the effects of synthetic auxins on plant growth and development.
Mechanism of Action
Dicamba-propionic acid exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors, leading to the overproduction of ethylene and abscisic acid. This results in uncontrolled cell growth, tissue decay, and eventual plant death . The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dicamba-propionic acid include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide.
Triclopyr: Used for controlling woody plants and broadleaf weeds.
Picloram: Known for its long-lasting soil activity and effectiveness against deep-rooted weeds.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for effective control of a wide range of broadleaf weeds with minimal toxicity to non-target organisms. Its volatility and potential for off-target movement are areas of ongoing research and regulation .
Properties
Molecular Formula |
C11H10Cl2O5 |
---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
3-(2-carboxyethyl)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C11H10Cl2O5/c1-18-10-6(12)4-5(2-3-7(14)15)9(13)8(10)11(16)17/h4H,2-3H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
NGTLEGZQWKRNJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)CCC(=O)O)Cl |
Origin of Product |
United States |
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